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Compound of Interest

Compound Name: (S)-Ace-OH

Cat. No.: B15541390

Get Quote

(S)-Ace-OH, an active metabolite of the antipsychotic drug acepromazine, has been identified

as a potent molecular glue degrader. It selectively induces the degradation of nuclear pore

complex (NPC) proteins by fostering an interaction between the E3 ubiquitin ligase TRIM21

and the nucleoporin NUP98.[1][2][3][4][5] This targeted protein degradation disrupts

nucleocytoplasmic trafficking, leading to cytotoxic effects in cancer cell lines, particularly those

with high expression of aldo-keto reductases responsible for its formation.[6][7] These

application notes provide detailed protocols for key in vitro assays to study the biological

activity of (S)-Ace-OH.

Data Presentation
Ligand Binding Affinities
The following table summarizes the binding affinities of (S)-Ace-OH and related compounds to

the PRYSPRY domain of TRIM21, as determined by Isothermal Titration Calorimetry (ITC) and

Microscale Thermophoresis (MST).
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Compound Method TRIM21 Variant
Dissociation
Constant (Kd)

(S)-Ace-OH ITC PRYSPRY (D355A) 17.9 µM[6]

(R)-Ace-OH ITC PRYSPRY (D355A) 9.11 µM[6]

Acepromazine ITC PRYSPRY (D355A) 5.66 µM[6]

(S)-Ace-OH MST WT PRYSPRY 237.3 µM[6]

Acepromazine MST WT PRYSPRY 44.6 µM[6]

Ternary Complex Formation
The affinity of NUP98's autoproteolytic domain (NUP98APD) to the preformed TRIM21D355A:

(S)-Ace-OH complex was significantly stronger than to the complex with the (R)-enantiomer.

Complex Method Dissociation Constant (Kd)

NUP98APD to TRIM21D355A:

(S)-Ace-OH
ITC 0.302 µM[7]

NUP98APD to TRIM21D355A:

(R)-Ace-OH
ITC ~5.13 µM (17-fold weaker)[7]

Cellular Potency
The half-maximal inhibitory concentration (IC50) values for (S)-Ace-OH in cancer cell lines

highlight its cytotoxic activity, which is enhanced by interferon-gamma (IFNγ) treatment that

upregulates TRIM21 expression.

Cell Line Treatment IC50

A549 + 10 ng/ml IFNγ
Available in Table S1 of Lu et

al., 2024[6]

DLD-1 + 10 ng/ml IFNγ
Available in Table S1 of Lu et

al., 2024[6]
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Note: Specific IC50 values from the primary literature should be consulted for precise figures.

Signaling Pathway
(S)-Ace-OH acts as a molecular glue to induce the degradation of nucleoporins. The pathway

begins with the enzymatic conversion of acepromazine to (S)-Ace-OH by aldo-keto reductases.

(S)-Ace-OH then binds to the PRYSPRY domain of TRIM21, inducing a conformational change

that promotes the recruitment of NUP98, a key component of the nuclear pore complex. This

ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation

of NUP98 and other associated nucleoporins, ultimately disrupting nuclear transport and

leading to cell death.
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Cell Viability Assay Workflow

Seed cells in
96-well plate

Treat with (S)-Ace-OH
+/- IFNγ Incubate for 72h Add viability reagent Measure signal

(absorbance/luminescence) Calculate IC50

GST Pull-Down Assay Workflow

Immobilize GST-TRIM21
on beads

Incubate with NUP98APD
+/- (S)-Ace-OH Wash unbound proteins Elute bound proteins Analyze by Western Blot

for NUP98APD
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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